molecular formula C9H7NO4 B1309116 Methyl 5-(2-furyl)isoxazole-3-carboxylate CAS No. 33545-41-4

Methyl 5-(2-furyl)isoxazole-3-carboxylate

Cat. No.: B1309116
CAS No.: 33545-41-4
M. Wt: 193.16 g/mol
InChI Key: VTEZSUGFQUZAQW-UHFFFAOYSA-N
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Description

Methyl 5-(2-furyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Furan Derivatives: Methyl 5-(2-furyl)isoxazole-3-carboxylate has been prepared from methyl 2-furoylpropiolates with hydroxylamine, leading to the formation of derivatives such as pyrazole-3-carboxylates and nitrofuran derivatives. These derivatives are characterized using nuclear magnetic resonance and infrared spectral data (Saikachi & Kitagawa, 1971).

Biological and Antimicrobial Activities

  • Antimicrobial Activity: Isoxazole derivatives, including 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles, have been synthesized and exhibited notable antibacterial and antifungal activities. These derivatives were tested against Gram-positive and Gram-negative bacterial strains and Aspergillus niger (Dhaduk & Joshi, 2022).

Chemical Transformations and Applications

  • Synthesis of Aldehydes and Ketones: this compound has been utilized in the synthesis of aldehydes and ketones of 1-methyl-2-(5-methyl-2-hetaryl)-1H-benzimidazole series, showcasing its versatility in creating various chemical compounds (El’chaninov et al., 2015).
  • Oxidation Processes: The compound has been involved in oxidation processes, such as the transformation of 1-methyl-2-(5′-methyl-2′-hetaryl)benzimidazoles, demonstrating its reactivity and utility in chemical synthesis (El’chaninov et al., 1982).

Advances in Organic Synthesis

  • Precursor to Functional Compounds: The compound serves as a precursor for the synthesis of various functional organic compounds, such as 3-aryl-5-formyl-isoxazole-4-carboxylate. This indicates its significance in the field of organic chemistry and drug synthesis (Roy et al., 2004).

Heterocyclic Chemistry

  • Formation of Heterocyclic Compounds: this compound plays a role in the formation of various heterocyclic compounds, emphasizing its importance in heterocyclic chemistry and the development of novel chemical entities (Gorak et al., 2009).

Safety and Hazards

“Methyl 5-(2-furyl)isoxazole-3-carboxylate” is generally safe under normal use conditions, but appropriate laboratory operations and personal protective measures should still be followed . Avoid inhalation, ingestion, or contact with skin and eyes . Maintain good ventilation when handling this compound and wear appropriate personal protective equipment, such as gloves and goggles .

Properties

IUPAC Name

methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-12-9(11)6-5-8(14-10-6)7-3-2-4-13-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEZSUGFQUZAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80410522
Record name methyl 5-(2-furyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33545-41-4
Record name methyl 5-(2-furyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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